4-Fluor-N'-(Thieno[2,3-b]chinolin-2-ylcarbonyl)benzolsulfonhydrazid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide is a complex organic compound with a molecular formula of C18H12FN3O3S2 and a molecular weight of 401.43 g/mol This compound is characterized by the presence of a thieno[2,3-b]quinoline core, a fluorobenzene sulfonyl group, and a hydrazide linkage
Wissenschaftliche Forschungsanwendungen
4-fluoro-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Vorbereitungsmethoden
The synthesis of 4-fluoro-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide typically involves multi-step organic reactions. One common method includes the condensation of thieno[2,3-b]quinoline-2-carboxylic acid with 4-fluorobenzenesulfonyl chloride in the presence of a base to form the corresponding sulfonyl chloride intermediate. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.
Analyse Chemischer Reaktionen
4-fluoro-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.
Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Wirkmechanismus
The mechanism of action of 4-fluoro-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thieno[2,3-b]quinoline core is known to interact with DNA and proteins, potentially disrupting cellular processes and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4-fluoro-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide can be compared with other similar compounds, such as:
Thieno[2,3-b]quinoline derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.
Fluorobenzene sulfonyl hydrazides: These compounds have similar sulfonyl hydrazide groups but differ in their aromatic cores, affecting their reactivity and properties.
Quinoline derivatives: These compounds have a quinoline core and are known for their diverse pharmacological activities.
Eigenschaften
IUPAC Name |
N'-(4-fluorophenyl)sulfonylthieno[2,3-b]quinoline-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O3S2/c19-13-5-7-14(8-6-13)27(24,25)22-21-17(23)16-10-12-9-11-3-1-2-4-15(11)20-18(12)26-16/h1-10,22H,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTZDGLRPOWFAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)NNS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.